Differential Binding Affinity to BRD4 BD1: Naringenin Triacetate vs. Diacetate and Known Inhibitors
In a comparative molecular docking study against the first bromodomain of BRD4 (BRD4 BD1), naringenin triacetate demonstrated a binding free energy (ΔG) of −6.29 kcal/mol. This performance is quantitatively superior to its close structural analog, naringenin diacetate, which exhibited a weaker ΔG of −5.95 kcal/mol. Furthermore, its affinity is competitive with established inhibitors, approaching the value of the potent BET inhibitor JQ1 (−6.52 kcal/mol) [1].
| Evidence Dimension | In silico binding free energy (ΔG) to BRD4 BD1 |
|---|---|
| Target Compound Data | -6.29 kcal/mol |
| Comparator Or Baseline | Naringenin diacetate: -5.95 kcal/mol; JQ1 (positive control): -6.52 kcal/mol |
| Quantified Difference | +0.34 kcal/mol vs. naringenin diacetate; -0.23 kcal/mol vs. JQ1 |
| Conditions | Autodock molecular docking simulation; PDB 4CFK crystal structure of BRD4 BD1 |
Why This Matters
This quantitative difference in docking score provides a direct, structure-based rationale for selecting the triacetate over the diacetate when targeting BRD4, as it predicts a higher binding occupancy at the Nac-binding site.
- [1] Dhananjayan, K. Molecular Docking Study Characterization of Rare Flavonoids at the Nac-Binding Site of the First Bromodomain of BRD4 (BRD4 BD1). J. Cancer Res. 2015, 2015, 762716. View Source
